molecular formula C12H17Cl2NO B2359867 8-chloro-5-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride CAS No. 30060-95-8

8-chloro-5-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B2359867
CAS No.: 30060-95-8
M. Wt: 262.17
InChI Key: PAJIFHNCQNJSEG-UHFFFAOYSA-N
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Description

8-chloro-5-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound with the molecular formula C12H16ClNO·HCl. It is known for its unique structure, which includes a chloro group, a methoxy group, and a tetrahydronaphthalen-1-amine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-5-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable naphthalene derivative.

    Chlorination: Introduction of the chloro group at the desired position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Methoxylation: Introduction of the methoxy group using methanol in the presence of a base like sodium methoxide.

    Amine Introduction: The amine group is introduced through reductive amination using reagents like sodium cyanoborohydride.

    Methylation: The final step involves methylation of the amine group using methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

8-chloro-5-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

8-chloro-5-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-chloro-5-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the chloro and methoxy groups in 8-chloro-5-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

8-chloro-5-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO.ClH/c1-14-10-5-3-4-8-11(15-2)7-6-9(13)12(8)10;/h6-7,10,14H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJIFHNCQNJSEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCC2=C(C=CC(=C12)Cl)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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